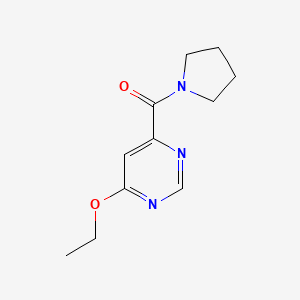

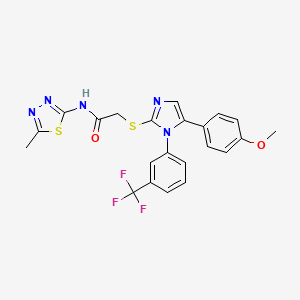

2-(2,3-二溴-4-氯丁基)-1,1-二氧代-1,2-苯并噻唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities, including antitumor properties. Benzothiazoles have been studied extensively due to their potent and selective antitumor activity against various cancer cell lines, such as breast, ovarian, colon, and renal cell lines . The structure of benzothiazoles allows for various substitutions that can significantly affect their biological activity and pharmacokinetic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves high-yielding routes that allow for the introduction of various substituents on the phenyl ring and the benzothiazole moiety . For example, 3-Chloromethyl-2(3H)-benzothiazolones, which are key intermediates in the synthesis of benzothiazole derivatives, can be synthesized from triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure . Subsequent reactions with different nucleophiles can lead to a variety of benzothiazole derivatives . Additionally, the synthesis of benzothiazole derivatives can be tailored to introduce specific functional groups that may enhance their antitumor activities or alter their photophysical and electrochemical properties .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy . X-ray crystallography provides detailed information about the molecular geometry, which can be further confirmed by density functional theory (DFT) calculations . The molecular structure, including the dihedral angles between rings and bond distances, plays a crucial role in the biological activity and interaction of these compounds with biological targets .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic addition, as seen in the synthesis of the title compound, where bromine is added to a styrylbenzothiazole . The reactivity of benzothiazole derivatives towards nucleophiles is also an important aspect of their chemistry, allowing for the synthesis of a wide range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their photophysical and electrochemical properties, are influenced by the nature of the substituents on the benzothiazole core . These properties are important for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) . The thermal behavior of these compounds can be studied using thermogravimetric analysis (TG/DTA), which provides insights into their stability and decomposition patterns .

科学研究应用

杂环化合物合成

对杂环化合物(特别是含有氮和硫的苯并噻唑)的研究表明它们在包括药物化学和材料科学在内的各个领域都很重要。例如,功能化杂累积烯与双亲核试剂的杂环化已被探索用来生产苯并噻唑基衍生物,展示了合成具有潜在药理特性的复杂分子的方法 (M. Vovk 等,2003)。

药理学评估

苯并噻唑家族中的化合物已被合成并评估其抗菌和抗真菌活性。例如,含有氮和硫的杂环化合物对各种细菌和真菌菌株显示出有希望的结果 (K. Mistry & K. R. Desai,2006)。这表明可以合成类似的结构并对其药理学应用进行测试,包括作为潜在的抗生素或抗真菌剂。

抗菌活性

已经探索了苯并噻唑衍生物的新型合成途径,从而产生了具有显着抗菌活性的化合物。例如,具有苯并噻唑部分的吡唑啉酮和吡唑的合成已与有希望的抗菌特性联系起来 (M. Amir 等,2012)。这些发现表明结构相关的化合物也可能表现出有用的生物活性,表明该化合物是一个潜在的研究领域。

抗氧化和抗菌活性

苯并噻唑衍生物的合成也与显着的抗氧化和抗菌活性有关。对 N'-芳基亚甲基-2-(3, 4-二甲基-5, 5-二氧化吡唑并[4,3-c][1,2]苯并噻嗪-2(4H)-基)乙酰肼的研究证明了这些特性,突出了类似化合物作为新型治疗剂开发中的先导的潜力 (Matloob Ahmad 等,2010)。

属性

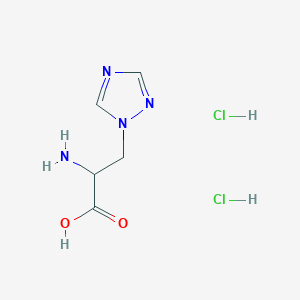

IUPAC Name |

2-(2,3-dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2ClNO3S/c12-8(5-14)9(13)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNUPMQBUXFKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)

![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2522369.png)

![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2522375.png)

![2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522377.png)